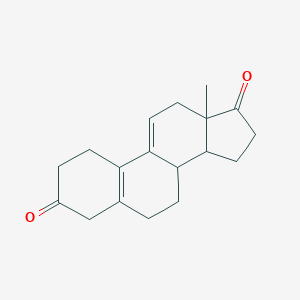

Estra-5(10),9(11)-diene-3,17-dione

Description

Structure

3D Structure

Properties

CAS No. |

2503-06-2 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(8S,13S,14S)-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3/t15-,16+,18+/m1/s1 |

InChI Key |

REHQUZZHQLORLC-RYRKJORJSA-N |

SMILES |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 |

Canonical SMILES |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione |

Origin of Product |

United States |

Foundational & Exploratory

Role of Estra-5(10),9(11)-diene-3,17-dione as a key steroid intermediate

Strategic Utilization of Estra-5(10),9(11)-diene-3,17-dione in 11 -Substituted Steroid Synthesis

Executive Summary: The "Gateway" Diene

In the landscape of industrial steroid synthesis, Estra-5(10),9(11)-diene-3,17-dione (hereafter referred to as the

The chemical value of this intermediate lies in its unique conjugated diene system. Unlike the stable

This guide details the synthesis, stability, and downstream application of this intermediate, moving beyond standard textbook descriptions to address process chemistry challenges.

Chemical Architecture & Mechanistic Causality

To understand the handling of this intermediate, one must understand its reactivity profile.

The Conjugation Anomaly

The

-

Thermodynamics: It is less stable than the conjugated

-dien-3-one system. Consequently, under acidic conditions or thermal stress, it is prone to isomerization to the more stable -

Synthetic Utility: The 5(10) double bond is electron-rich and lacks the deactivating influence of a conjugated carbonyl (since the 3-ketone is usually protected as a ketal during the critical electrophilic attack). This allows for controlled oxidation.

The Stereochemical "Switch"

The synthesis of Mifepristone relies on a "switch" mechanism enabled by this diene:

-

Epoxidation: The diene reacts with electrophilic oxygen (e.g., H

O -

Epoxide Opening: The resulting

-epoxide undergoes trans-diaxial opening by nucleophiles (Grignard reagents). Because the oxygen is

Without the

Synthetic Pathway & Visualization[1]

The following diagram illustrates the industrial route converting Estr-4-ene-3,17-dione (Nandrolone dione) into the target diene and subsequently into the Mifepristone precursor.

Figure 1: The "Dienedione" Workflow. Note the central position of the target diene as the pivot point between simple 19-norsteroids and complex SPRMs.

Experimental Protocols

Protocol A: Synthesis of the -Diene System

Objective: Conversion of Estr-5(10)-ene-3,17-dione 3-ethylene ketal to Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal. Note: The 3-ketal is the preferred operational form. If the free dione is required, an acid hydrolysis step is added at the end, though this risks isomerization.

Reagents:

-

Substrate: Estr-5(10)-ene-3,17-dione 3-ethylene ketal (1.0 eq)

-

Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) (1.05 eq)

-

Base: Dry Pyridine (Solvent/Reagent)

-

Quench: Water/Ice

Step-by-Step Workflow:

-

Dissolution: Dissolve 100g of the substrate in 500mL of dry pyridine under N

atmosphere. Cool to 0°C.[1] -

Bromination: Add PTAB portion-wise over 30 minutes, maintaining temperature <5°C. The reaction turns dark orange.

-

Mechanistic Insight: Bromination occurs at C10 or C5 allylic positions, but rapidly rearranges. The goal is to introduce a leaving group that allows elimination to form the 9(11) bond.

-

-

Elimination: Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours. The pyridine acts as the base to dehydrobrominate the intermediate.

-

Quench: Pour the reaction mixture into 2L of ice water containing sodium bisulfite (to quench active bromine).

-

Isolation: Filter the precipitate. Wash with water until neutral pH.

-

Purification: Recrystallize from Ethanol/Methylene Chloride.

-

Target Specification: HPLC Purity > 98%;

isomer < 0.5%.

-

Protocol B: Epoxidation (The Value Step)

Objective: Conversion of the Diene to the

Reagents:

-

Substrate: Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal[2][3]

-

Oxidant: 30% Hydrogen Peroxide

-

Catalyst: Hexafluoroacetone trihydrate (or Hexachloroacetone)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Setup: Dissolve substrate in DCM at -10°C. Add Na

HPO -

Catalyst Addition: Add Hexafluoroacetone trihydrate (0.1 eq).

-

Oxidation: Add H

O-

Critical Control Point: Temperature must not exceed 0°C. Higher temperatures promote

-epoxide formation (which leads to the wrong stereochemistry at C11).

-

-

Workup: Wash with sodium thiosulfate (removes peroxides) and water. Dry over MgSO

. -

Result: The

-epoxide is formed. This intermediate is usually used directly in the Grignard step without extensive purification to prevent ring opening.

Quantitative Data & Quality Control

The following table summarizes the critical parameters for the

| Parameter | Specification Limit | Method | Reason for Control |

| Assay | ≥ 98.0% | HPLC (UV 240nm) | Ensures stoichiometry in Grignard step. |

| ≤ 0.5% | HPLC | This impurity is inert to epoxidation or forms side products, lowering yield. | |

| Loss on Drying | ≤ 0.5% | Gravimetric | Water kills the Grignard reagent in the next step. |

| Melting Point | 150°C - 154°C | Capillary | Indicates polymorphic purity and solvation. |

| Residual Solvents | Pyridine < 200 ppm | GC-HS | Pyridine poisons the copper catalyst used in Grignard addition. |

Logic of the 11 -Functionalization

The diagram below details the stereochemical logic that makes this intermediate irreplaceable.

Figure 2: Stereochemical Control Mechanism. The geometry of the diene forces the oxidant to the alpha face, which subsequently forces the aryl group to the beta face.

References

-

Teutsch, G., & Philibert, D. (1994). History and perspectives of antiprogestins from the chemist's point of view. Human Reproduction.[4][5] Link

-

Roussel-Uclaf. (1985). Process for the preparation of 11beta-substituted 19-nor-steroids.[6] US Patent 4,386,085. Link

-

Jiang, H., et al. (2008). Synthesis of Mifepristone: Process Optimization and Impurity Profiling. Steroids.[1][2][4][5][7][8][9][10][11][12] Link

-

BenchChem. (2025).[1] Synthesis of Allylestrenol from Estr-4-ene-3,17-dione: An In-depth Technical Guide. (Relevant for 3-ketal protection protocols). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7076399, Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal).Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal | CAS 5571-36-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. d-nb.info [d-nb.info]

- 9. data.epo.org [data.epo.org]

- 10. US4353985A - Process for the preparation of 11 β-hydroxy steroids - Google Patents [patents.google.com]

- 11. Synthesis of new 10 beta-propargylic and 11 beta-allenic steroidal spirolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Stability of Conjugated Diene Systems in Steroids

Abstract: Conjugated diene systems embedded within the rigid steroidal framework represent a critical structural motif in pharmaceutical sciences. Their inherent electronic properties not only influence the molecule's spectroscopic characteristics but also profoundly impact its chemical reactivity, metabolic fate, and therapeutic efficacy. This technical guide provides a comprehensive exploration of the thermodynamic stability of these systems. We will dissect the fundamental principles of resonance and hybridization that confer stability, analyze the unique modulating factors imposed by the steroid nucleus—such as ring strain and conformational constraints—and detail the synthetic and analytical methodologies used to study these structures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the implications of diene stability on the design and development of novel steroidal therapeutics.[1][2]

Introduction: The Significance of Conjugated Dienes in Steroidal Scaffolds

The steroid nucleus, a tetracyclic lipid structure, serves as the foundation for a vast array of biologically active molecules, from hormones to anti-inflammatory drugs.[1][3] The introduction of unsaturation, particularly in the form of a conjugated diene, creates a planar, electron-rich system that can dramatically alter the parent molecule's properties.

1.1 The Steroid Nucleus: A Constrained Environment Unlike simple acyclic dienes, conjugated systems within steroids are subject to significant geometric and steric constraints. The fused ring system limits free rotation around single bonds, often locking the diene into a specific s-cis or s-trans conformation, which has direct consequences for its stability and reactivity.[4] This structural rigidity is a central theme in understanding the unique behavior of steroidal dienes.

1.2 Conjugated Dienes: Electronic Properties and Inherent Stability Conjugated dienes, where two double bonds are separated by a single bond, are thermodynamically more stable than their non-conjugated (isolated) counterparts.[5] This enhanced stability arises from two primary electronic factors: electron delocalization through resonance and the increased s-character of the sp²-sp² hybridized single bond connecting the two alkenes.[6][7] This delocalization lowers the overall energy of the system, making the conjugated arrangement the preferred state.[8][9]

1.3 Importance in Medicinal Chemistry and Drug Action The presence and position of a conjugated diene system are pivotal in drug design. This motif can influence a steroid's binding affinity to its target receptor, alter its absorption and distribution profile, and serve as a site for metabolic transformations.[10] For instance, the 1,4-diene-3-one system found in corticosteroids like prednisone is crucial for their anti-inflammatory activity.[11] Understanding the factors that govern the stability of these dienes is therefore essential for developing potent and stable therapeutic agents.

Core Principles of Thermodynamic Stability

The enhanced stability of conjugated dienes is not a theoretical abstraction but a quantifiable phenomenon rooted in fundamental chemical principles.

2.1 Resonance and Electron Delocalization The overlapping p-orbitals of a conjugated system create a continuous π-electron cloud that extends over four or more carbon atoms.[12][13] This delocalization distributes the electron density, reducing electron-electron repulsion and lowering the molecule's internal energy.[8] This concept is visualized through resonance structures, which collectively represent the true, more stable hybrid structure.

Caption: p-orbital overlap in 1,3-butadiene enables electron delocalization.

2.2 Hybridization Effects on Bond Strength In a conjugated diene, the single bond connecting the two double bonds is formed from the overlap of two sp² hybridized carbon orbitals. In an isolated diene, this bond is typically between an sp² and an sp³ carbon. The greater s-character (33% vs. 25%) of the sp² orbitals in the conjugated system pulls electron density closer to the nuclei, resulting in a shorter, stronger single bond and contributing to the overall stability of the molecule.[6]

2.3 Quantifying Stability: Heats of Hydrogenation The most direct experimental measure of diene stability is its heat of hydrogenation (ΔH°hydrog). This value represents the heat released when the double bonds are saturated with hydrogen. A more stable compound has a lower potential energy and therefore releases less heat upon hydrogenation.[4] Conjugated dienes consistently exhibit lower heats of hydrogenation than their isolated isomers, providing quantitative proof of their enhanced thermodynamic stability.[4][6]

| Diene Type | Example | Expected ΔH°hydrog (kcal/mol) | Observed ΔH°hydrog (kcal/mol) | Stabilization Energy (kcal/mol) |

| Isolated | 1,4-Pentadiene | ~ -60.8 (2 x -30.4) | -60.8 | 0 |

| Conjugated | 1,3-Pentadiene | ~ -60.8 (2 x -30.4) | -54.1 | ~3.6-6.7 |

| Cumulated | 1,2-Pentadiene | N/A | -70.5 | (Unstable) |

Table 1: Comparative Heats of Hydrogenation. Data shows that conjugated dienes are more stable (release less heat) than expected, while cumulated dienes are significantly less stable.[4][6]

Factors Modulating Diene Stability within the Steroid Framework

While the principles of conjugation are universal, the steroid scaffold imposes specific constraints that fine-tune the stability of embedded dienes.

3.1 Ring Strain and Location (Homoannular vs. Heteroannular Dienes) The location of the diene within the steroid's rings is a primary determinant of stability.

-

Homoannular Dienes: Both double bonds are within the same ring (e.g., a 5,7-diene). These are often forced into a rigid s-cis conformation, which can introduce ring strain.

-

Heteroannular Dienes: The double bonds are in different, adjacent rings (e.g., a 1,4-diene). These typically adopt a more relaxed and thermodynamically favorable s-trans conformation.

The inherent stability differences are reflected in their UV-Vis absorption maxima, as predicted by the Woodward-Fieser rules.[14]

3.2 Substituent Effects Alkyl substituents on the double bonds generally increase stability through hyperconjugation and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can also influence the electron density of the diene system, further modifying its stability and reactivity.

3.3 Aromatization as a Driving Force: The Dienone-Phenol Rearrangement One of the most powerful thermodynamic driving forces in steroid chemistry is the potential for aromatization. The dienone-phenol rearrangement is a classic example, where a cyclohexadienone (a conjugated system) rearranges under acidic conditions to form a highly stable phenol (an aromatic ring).[15][16] This reaction is often irreversible and proceeds because the aromatic product exists in a much deeper thermodynamic energy well than the starting dienone.[17][18]

Caption: The thermodynamically driven dienone-phenol rearrangement pathway.

Synthesis and Interconversion of Steroidal Dienes

The formation of the most stable diene isomer is a key objective in many synthetic routes. This is often achieved through isomerization reactions that allow the system to reach thermodynamic equilibrium.

4.1 Synthesis via Elimination Reactions Conjugated dienes can be readily synthesized from suitable precursors, such as dihalides or allylic halides, via sequential elimination reactions.[4] The choice of a strong, sterically hindered base is crucial to favor elimination over competing substitution reactions.[19]

4.2 Isomerization Reactions: Achieving Thermodynamic Equilibrium Often, a kinetically favored, less stable diene is formed initially. This can be converted to the more stable thermodynamic product through catalysis.

-

Acid-Catalyzed Isomerization: Protic or Lewis acids can catalyze the migration of double bonds through the formation of carbocation intermediates. The reaction proceeds until the most stable diene, often the one with the most substituted double bonds, is formed as the major product.[20]

-

Base-Catalyzed Isomerization: Strong bases can deprotonate an allylic position to form a resonance-stabilized carbanion, which upon reprotonation can lead to a rearranged, more stable conjugated diene.[21][22] This method is particularly useful for converting unconjugated dienes or alkynes into their conjugated counterparts.[22]

Analytical and Computational Validation of Stability

A combination of spectroscopic and computational methods is employed to confirm the structure and assess the relative stability of steroidal dienes.

5.1 UV-Vis Spectroscopy: Probing the Conjugated System UV-Vis spectroscopy is the primary tool for identifying conjugated systems. The π → π* electronic transition in conjugated dienes absorbs light in the accessible UV region (200-400 nm).[23] The wavelength of maximum absorbance (λmax) is highly sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths.[14] The Woodward-Fieser rules provide an empirical framework for predicting the λmax of steroidal dienes based on their core structure and substituents.[14][24]

Experimental Protocol: Determining λmax for a Steroidal Diene

-

Sample Preparation: Prepare a dilute solution of the steroid sample in a UV-transparent solvent (e.g., ethanol, hexane). A typical concentration is in the range of 1-10 µg/mL.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to zero the spectrophotometer.

-

Sample Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength at which the highest absorbance occurs. This value is the λmax.

-

Validation: Compare the observed λmax with the value predicted by the Woodward-Fieser rules to support the proposed structure.

5.2 NMR Spectroscopy: Definitive Structure Elucidation While UV-Vis confirms the presence of conjugation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof.[25][26]

-

¹H NMR: Olefinic protons in conjugated systems typically appear in the δ 5.5-7.5 ppm range. Coupling constants (J-values) can help determine the stereochemistry of the double bonds.[27]

-

¹³C NMR: The sp² carbons of the diene typically resonate in the δ 100-150 ppm region.

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the steroid skeleton, thus pinpointing the exact location of the diene.[27][28]

5.3 Computational Chemistry: Predicting Relative Stabilities Modern computational methods, particularly Density Functional Theory (DFT), allow for the in silico calculation of molecular energies.[29][30] By optimizing the geometry of different diene isomers and calculating their ground-state energies, one can accurately predict their relative thermodynamic stabilities.[31][32] This approach is invaluable for rationalizing experimental outcomes and guiding synthetic efforts toward the most stable products.

Caption: Workflow for predicting diene stability using computational chemistry.

Implications for Drug Development

The thermodynamic stability of a steroidal diene system is not merely an academic curiosity; it has profound practical consequences in the pharmaceutical industry.

6.1 Stability in Pharmaceutical Formulations A thermodynamically stable diene is less likely to undergo unwanted isomerization or degradation during synthesis, purification, and long-term storage.[33] Forced degradation studies, which expose a drug substance to stress conditions like acid, base, and heat, are used to predict the chemical stability of the molecule and identify potential degradation products.[33]

6.2 Influence on Receptor Binding and Biological Activity The shape and electronic distribution of a steroid are critical for its interaction with a biological target. The planarity and electron density of a conjugated diene system can be a key pharmacophoric feature. An unstable diene that readily isomerizes to a different structure may lose its intended biological activity.

6.3 Metabolic Pathways of Steroidal Dienes Conjugated dienes can be susceptible to specific metabolic transformations, such as epoxidation or reduction by cytochrome P450 enzymes. The stability of the diene influences its metabolic profile, which in turn affects the drug's half-life, clearance, and potential for generating active or toxic metabolites.

Conclusion

The thermodynamic stability of conjugated dienes in steroids is a multifaceted topic governed by a delicate interplay of fundamental electronic effects and the unique structural constraints of the polycyclic framework. A thorough understanding of resonance, hybridization, ring strain, and conformational factors is paramount. By leveraging a powerful toolkit of analytical techniques—from UV-Vis and NMR spectroscopy to advanced computational modeling—researchers can confidently characterize these systems. This knowledge is not only crucial for designing efficient synthetic routes but is also fundamental to the development of safe, stable, and effective steroidal drugs that can meet the rigorous demands of clinical practice.

References

- Dienone–phenol rearrangement of sulphur-containing derivatives of steroids.

- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determin

- Studies of the slowing of the dienone-phenol rearrangement of a steroidal 1,4-dien-3-one by the introduction of an 11-keto group. PubMed.

- Steroids and NMR.

- Nuclear Magnetic Resonance of Steroids. Royal Society of Chemistry.

- Dienone–phenol rearrangement. Wikipedia.

- The Diels–Alder Reaction in Steroid Synthesis. Who we serve.

- [Chemical structural analysis of steroids by NMR spectroscopy]. PubMed.

- A phosphorylation of steroids and a dienone-phenol rearrangement leading to a secosteroidal aldehyde which has a strong toxicity. PubMed.

- Structure elucid

- Dienone phenol rearrangement - Named Organic reactions. YouTube.

- Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formul

- Accurate Structures and Rotational Constants of Steroid Hormones at DFT Cost.

- Prediction of the free energy of binding for cyclodextrin-steroid complexes: phase solubility and molecular dynamics studies. Aalborg University's Research Portal.

- An Acid-Catalyzed Addition and Dehydration Sequence for the Synthesis of Heteroarylated Steroidal Dienes. The Journal of Organic Chemistry.

- Stability of Conjug

- Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Science of Synthesis.

- Understanding the Fundamentals of Conjugated Dienes In Organic Chemistry. Orango.

- Stability of Conjug

- Acid-catalysed rearrangements of steroid alkenes. Part 1. Rearrangement of 5α-cholest-7-ene. Journal of the Chemical Society, Perkin Transactions 1.

- Conjug

- Prediction of the free energy of binding for cyclodextrin-steroid complexes: phase solubility and molecular dynamics studies.

- A Detailed Guide to Reactions and Stability of Conjug

- Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Pharmaguideline.

- Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design.

- 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. Fiveable.

- Conjugated dienes, molecules containing two alkenes separ

- Conjugated, Cumulated, and Isol

- 16.12 Conjugated Dienes and UV Light. Chemistry LibreTexts.

- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).

- Revisiting the role of steroidal therapeutics in the 21st century: an update on FDA approved steroidal drugs (2000–2024). PMC.

- Conjugated Dienes and Ultraviolet Spectroscopy. Scribd.

- How Conjugated Dienes Are Used in Industries. Orango.

- Electronic Excit

- METABOLIC STUDIES WITH A NEW SERIES OF 1,4-DIENE STEROIDS. I. EFFECTS IN ADDISONIAN SUBJECTS OF PREDNISONE, PREDNISOLONE, AND THE 1,2-DEHYDRO ANALOGUES OF CORTICOSTERONE, DESOXYCORTICOSTERONE, 17-HYDROXY-11-DESOXYCORTICOSTERONE, AND 9α-FLUOROCORTISOL. PMC.

- The Role of Steroids in Clinical Practice: Benefits, Risks, and C. Open Access Journals.

- Applications of corticosteroids in oral diseases: A review.

- One-step preparation of novel 1-( N -indolyl)-1,3-butadienes by base-catalysed isomerization of alkynes as an access to 5-( N -.

Sources

- 1. Revisiting the role of steroidal therapeutics in the 21st century: an update on FDA approved steroidal drugs (2000–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. scribd.com [scribd.com]

- 8. theorango.com [theorango.com]

- 9. Conjugated dienes, molecules containing two alkenes separated by ... | Study Prep in Pearson+ [pearson.com]

- 10. theorango.com [theorango.com]

- 11. METABOLIC STUDIES WITH A NEW SERIES OF 1,4-DIENE STEROIDS. I. EFFECTS IN ADDISONIAN SUBJECTS OF PREDNISONE, PREDNISOLONE, AND THE 1,2-DEHYDRO ANALOGUES OF CORTICOSTERONE, DESOXYCORTICOSTERONE, 17-HYDROXY-11-DESOXYCORTICOSTERONE, AND 9α-FLUOROCORTISOL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]

- 13. fiveable.me [fiveable.me]

- 14. iq.usp.br [iq.usp.br]

- 15. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Dienone–phenol rearrangement of sulphur-containing derivatives of steroids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Studies of the slowing of the dienone-phenol rearrangement of a steroidal 1,4-dien-3-one by the introduction of an 11-keto group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. theorango.com [theorango.com]

- 20. Acid-catalysed rearrangements of steroid alkenes. Part 1. Rearrangement of 5α-cholest-7-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Structure elucidation of steroids | PPTX [slideshare.net]

- 25. researchgate.net [researchgate.net]

- 26. books.rsc.org [books.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ricerca.sns.it [ricerca.sns.it]

- 30. walshmedicalmedia.com [walshmedicalmedia.com]

- 31. vbn.aau.dk [vbn.aau.dk]

- 32. researchgate.net [researchgate.net]

- 33. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of a Revolution: A Technical History of Estra-5(10),9(11)-diene-3,17-dione in the Synthesis of Mifepristone

Abstract

This in-depth technical guide explores the pivotal role of Estra-5(10),9(11)-diene-3,17-dione as the foundational cornerstone in the synthesis of Mifepristone (RU-486). We delve into the historical development of this key steroidal intermediate, tracing its origins from early steroid chemistry to its selection as the starting point for a molecule that would reshape reproductive health. This whitepaper provides a detailed examination of the synthetic pathways, reaction mechanisms, and process optimizations that have defined the journey from a laboratory curiosity to a globally significant pharmaceutical. Through a synthesis of historical context and technical detail, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the chemistry that underpins Mifepristone's creation.

Introduction: The Genesis of a Game-Changer

In April 1980, at the French pharmaceutical company Roussel-Uclaf, chemist Georges Teutsch and his team synthesized a novel steroid, RU-38486, later known as Mifepristone.[1][2] This molecule, initially developed as part of a research program on glucocorticoid receptor antagonists, was soon discovered to be a potent progesterone receptor antagonist.[3][4] This dual activity would ultimately lead to its groundbreaking application in medical abortion and the management of Cushing's syndrome.[3]

The journey to Mifepristone, however, did not begin in 1980. It was built upon decades of foundational research in steroid chemistry. The carefully chosen starting material for this revolutionary drug was Estra-5(10),9(11)-diene-3,17-dione, a testament to the strategic thinking and deep understanding of steroid structure and reactivity by Teutsch's team. This guide will illuminate the history and chemistry of this crucial precursor and its transformation into Mifepristone.

The Precursor's Pedigree: A History of Estra-5(10),9(11)-diene-3,17-dione

The selection of Estra-5(10),9(11)-diene-3,17-dione as the starting material for Mifepristone was not a matter of chance. Its synthesis was rooted in earlier explorations of steroid modifications. The preparation of this key intermediate can be traced back to work on the partial synthesis of steroids from readily available precursors like (+)-estrone.

Early Synthetic Routes from (+)-Estrone

The groundwork for the synthesis of Estra-5(10),9(11)-diene-3,17-dione was laid by the need to create specific functionalities on the steroid nucleus for various biological investigations. A common and economically viable starting material for many synthetic steroids is (+)-estrone. The multi-step conversion of (+)-estrone to Estra-5(10),9(11)-diene-3,17-dione involves a series of well-established steroid transformations.

A key challenge in steroid synthesis is the selective modification of one functional group in the presence of others. In the case of Estra-5(10),9(11)-diene-3,17-dione, the C3 and C17 keto groups exhibit different reactivities, allowing for selective protection.

The Main Event: Synthesizing Mifepristone from Estra-5(10),9(11)-diene-3,17-dione

The synthesis of Mifepristone from its precursor is a multi-step process that showcases elegant solutions to challenges in stereoselectivity and functional group manipulation. The overall yield for this transformation has been reported to be in the range of 29.7%.[5]

Step-by-Step Synthesis of Mifepristone

The following is a detailed breakdown of the synthetic route from the 3-keto protected derivative of Estra-5(10),9(11)-diene-3,17-dione:

Step 1: Selective Protection of the 3-Keto Group

To prevent unwanted side reactions at the more reactive C3 ketone, it is first protected as a ketal. This is a standard strategy in steroid chemistry.

-

Reactants: Estra-5(10),9(11)-diene-3,17-dione, ethylene glycol.

-

Catalyst: p-toluenesulfonic acid.

-

Product: Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal.

Step 2: Epoxidation of the 5(10)-Double Bond

The next crucial step is the stereoselective epoxidation of the C5(10) double bond. This sets the stage for the introduction of the key C11β-phenyl group.

-

Reactants: Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal, hydrogen peroxide.

-

Catalyst: Hexafluoroacetone.

-

Product: 5α,10α-epoxyestra-9(11)-en-3,17-dione 3-ethylene ketal.

-

Yield: A crude yield of 97% has been reported for this step.[5]

Step 3: Grignard Reaction for C11β-Aryl Group Introduction

This is the pivotal step where the characteristic 11β-(4-dimethylaminophenyl) group of Mifepristone is introduced. A Grignard reagent, 4-bromomagnesium-N,N-dimethylaniline, is used to open the epoxide ring. The stereochemistry of this reaction is critical, leading to the desired β-configuration of the phenyl group.

-

Reactant: 5α,10α-epoxyestra-9(11)-en-3,17-dione 3-ethylene ketal.

-

Reagent: 4-bromomagnesium-N,N-dimethylaniline.

-

Product: 11β-(4-dimethylaminophenyl)-5α-hydroxy-estra-9-ene-3,17-dione 3-ethylene ketal.

Step 4: Introduction of the 17α-Propynyl Group

The 17-keto group is then modified by the addition of a propynyl group. This is typically achieved using propynylmagnesium bromide or propynyllithium. This addition further enhances the molecule's binding affinity to the progesterone receptor.

-

Reactant: 11β-(4-dimethylaminophenyl)-5α-hydroxy-estra-9-ene-3,17-dione 3-ethylene ketal.

-

Reagent: Propynylmagnesium bromide.

-

Product: 11β-(4-dimethylaminophenyl)-17α-(prop-1-ynyl)-estra-9-ene-3,17β-diol 3-ethylene ketal.

Step 5: Hydrolysis and Dehydration to Yield Mifepristone

The final step involves the removal of the C3 protecting group and the dehydration of the C5-hydroxyl group to form the conjugated 4,9-diene system. This is typically achieved by treatment with acid.

-

Reactant: 11β-(4-dimethylaminophenyl)-17α-(prop-1-ynyl)-estra-9-ene-3,17β-diol 3-ethylene ketal.

-

Reagent: Acid (e.g., hydrochloric acid).

-

Product: Mifepristone (11β-[4-(dimethylaminophenyl)]-17β-hydroxy-17α-(1-propynyl)estra-4,9-dien-3-one).

Causality Behind Experimental Choices

The choice of reagents and reaction conditions in the synthesis of Mifepristone is a reflection of a deep understanding of steroid chemistry:

-

Selective Protection: The use of a ketal to protect the C3 ketone is a classic and effective strategy to direct reactivity towards the less reactive C17 position and the C5(10) double bond.

-

Stereoselective Epoxidation: The choice of a peroxide-based epoxidation agent allows for the controlled formation of the α-epoxide, which is crucial for the subsequent stereospecific introduction of the C11β-aryl group.

-

Grignard Reagent: The use of a Grignard reagent is a robust method for forming carbon-carbon bonds. The specific Grignard reagent used introduces the bulky and electron-donating dimethylaminophenyl group, which is essential for the antagonistic activity of Mifepristone.

-

Alkynylation: The introduction of the 17α-propynyl group is known to enhance the binding affinity of steroids to the progesterone receptor.

Industrial Scale Synthesis and Optimization

The transition from a laboratory-scale synthesis to an industrial process often involves significant optimization to improve yield, reduce costs, and ensure safety and environmental sustainability. While the fundamental synthetic route to Mifepristone has remained largely the same, various improvements have been explored and implemented over the years.

| Parameter | Laboratory Scale | Industrial Scale (Optimized) |

| Starting Material | High-purity (+)-estrone | Cost-effective and readily available steroid precursors |

| Reagents | Stoichiometric amounts of expensive reagents | Use of catalytic amounts of reagents where possible, recycling of solvents |

| Purification | Column chromatography | Crystallization, which is more scalable and cost-effective |

| Overall Yield | ~30% | Efforts to improve yields at each step through process control and optimization |

The Enduring Legacy of a Synthetic Pathway

The synthesis of Mifepristone, originating from the foundational chemistry of Estra-5(10),9(11)-diene-3,17-dione, stands as a landmark achievement in medicinal chemistry. It is a testament to the power of synthetic organic chemistry to create molecules with profound societal impact. The journey from the early steroid manipulations of the mid-20th century to the targeted design of a specific receptor antagonist highlights the logical progression of scientific inquiry.

This technical guide has aimed to provide a comprehensive overview of the history and chemistry behind this pivotal synthesis. For researchers and professionals in drug development, understanding this history offers valuable insights into the principles of steroid chemistry, the importance of strategic precursor selection, and the evolution of a laboratory synthesis into a life-changing pharmaceutical product.

Visualizing the Synthesis

Synthetic Pathway of Estra-5(10),9(11)-diene-3,17-dione from (+)-Estrone

Caption: Synthesis of Estra-5(10),9(11)-diene-3,17-dione from (+)-Estrone.

Synthesis of Mifepristone

Caption: Key steps in the synthesis of Mifepristone.

References

- Teutsch, G., & Belanger, A. (1979). Regio and stereospecific synthesis of 11 beta-substituted 19-norsteroids. Tetrahedron Letters, (22), 2051-2054.

-

Mifepristone. In Wikipedia. Retrieved February 20, 2024, from [Link]

- Kalra, S., & Sharma, J. B. (2012). The many lives of mifepristone: Multi-glandular exaptation of an endocrine molecule. Indian journal of endocrinology and metabolism, 16(4), 655.

- Hazra, B. G., & Pore, V. S. (2001). Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues. Journal of the Indian Institute of Science, 81(3), 287-298.

- Mifepristone. (2014, March 18). New Drug Approvals.

- The Development of Mifepristone for Use in Medication Abortions. (2017, August 7). Embryo Project Encyclopedia.

- Synthesis of RU-486. (n.d.).

- CN103570785A - Preparation method of mifepristone intermediate. (2014, February 12).

- Estra-5(10),9(11)-diene-3,17-dione Cyclic 3,17-Bis(1,2-ethanediyl acetal). (n.d.).

- Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal. (n.d.). SynThink Research Chemicals.

- Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal). (n.d.). PubChem.

- CN102617691B - Improved preparation method for mifepristone intermediate. (2015, July 29).

- Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal. (n.d.). Chem-Impex.

- API Yield Optimization Techniques and Strategies. (n.d.). Acme Synthetic Chemicals.

- CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione. (2021, May 14).

- Study of yield variation in a pharmaceutical manufacturing process and optimization of purific

- Fensome, A., et al. (2007). Synthesis of C-11 modified mifepristone analog libraries. Bioorganic & medicinal chemistry letters, 17(10), 2744-2748.

- Houston, M. E., & Grosse, M. A. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.

- Selective hydrolysis of oxidized insulin chain B by a Zr(IV)-substituted Wells–Dawson polyoxometalate. (2019, August 6).

- Reaction mechanisms and chemical explan

- Photochemical generation and reactivity of a new phthalocyanine-manganese-oxo intermediate. (2023, May 1). Royal Society of Chemistry.

- Selective Formation of Acetic Acid and Methanol by Direct Methane Oxidation Using Rhodium Single-Atom Catalysts. (2023, May 24). eScholarship.org.

- Hydrodynamic properties of oxidized extracellular polysaccharides from Erwinia chrysanthemi spp. (2003, November 14). PubMed.

- A histochemical method for distinguishing between side-chain and terminal (alpha-acylamido) carboxyl groups of proteins. (1960, October). The Journal of biophysical and biochemical cytology, 8(2), 319-325.

- Radical Reactions in Cavitands Unveil the E ects of Affnity on Dynamic Supramolecular Systems. (2020, January 8). Journal of the American Chemical Society.

- Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. (2021, October 16).

- Oxoammonium salt oxidations of alcohols in the presence of pyridine bases. (2014, February 7). PubMed.

Sources

- 1. Mifepristone - Wikipedia [en.wikipedia.org]

- 2. embryo.asu.edu [embryo.asu.edu]

- 3. The many lives of mifepristone: Multi-glandular exaptation of an endocrine molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Mifepristone: History and Usage - SameDayAbortionPills [samedayabortionpills.com]

Technical Guide: Metabolic Pathways and Bio-analysis of Estradiene Dione Derivatives

Executive Summary & Compound Architecture

Estradiene dione derivatives, specifically estra-4,9-diene-3,17-dione (Dienedione) and its triene analog estra-4,9,11-triene-3,17-dione (Trendione), represent a class of synthetic anabolic-androgenic steroids (AAS) characterized by the lack of a C19 methyl group (19-nor) and specific unsaturation in the A, B, and C rings.

For drug development and forensic analysis, understanding the metabolic activation and clearance of these compounds is critical. Unlike direct agonists, these molecules function primarily as prohormones . Their pharmacological activity is contingent upon in vivo enzymatic reduction at the C17 position to form the active 17

This guide details the metabolic cascade, identifying the specific Phase I and Phase II pathways, the enzymes responsible, and the validated protocols for their detection and characterization.

Metabolic Pathway Analysis

The metabolism of estradiene dione derivatives follows a "activation-then-clearance" logic. The absence of the C19 methyl group facilitates receptor binding but also alters the hydroxylation profile compared to testosterone.

Phase I: Reductive Activation (Bio-activation)

The primary metabolic step is the stereospecific reduction of the C17-ketone to a C17

-

Enzyme: 17

-HSD (NADPH-dependent) -

Product: 17

-hydroxy-estra-4,9-dien-3-one (Dienolone) -

Significance: This step converts the inactive ketone into a high-affinity androgen receptor ligand.

Phase I: Oxidative Clearance

Following activation, the steroid backbone undergoes oxidative modification by Cytochrome P450 isoforms (CYPs), predominantly in the liver.

-

Hydroxylation: Major sites include C6, C16, and C2 positions.

-

Enzymes: CYP3A4 (major), CYP2C9, CYP1A2.

-

Dehydrogenation: In equine models, further reduction of the A-ring (3-keto reduction) is observed, but in humans, the 3-keto-4-ene/diene structure is often preserved until conjugation.

Phase II: Conjugation

The hydroxylated metabolites (both the active 17-OH and downstream hydroxylated forms) are substrates for conjugation to increase water solubility for urinary excretion.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B17.

-

Sulfation: Catalyzed by Sulfotransferases (SULTs), specifically SULT2A1.

Pathway Visualization (Graphviz)

Figure 1: Metabolic activation and clearance pathways of estradiene dione derivatives. Blue nodes represent prohormones; Red nodes indicate active metabolites; Green nodes denote urinary conjugates.

Key Metabolites and Mass Transitions[6]

For analytical researchers developing LC-MS/MS methods, the following mass transitions are critical for monitoring the metabolic flux.

Table 1: Mass Spectrometric Profile of Key Analytes

| Compound | Molecular Formula | Precursor Ion [M+H]+ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Metabolic Role |

| Dienedione | C18H22O2 | 271.17 | 145.1 | 171.1 | Parent Prohormone |

| Dienolone | C18H24O2 | 273.18 | 147.1 | 255.2 | Active Metabolite |

| 6 | C18H24O3 | 289.18 | 271.2 | 147.1 | Phase I Oxidative |

| Trendione | C18H20O2 | 269.15 | 145.1 | 225.1 | Triene Precursor |

| Trenbolone | C18H22O2 | 271.17 | 199.1 | 253.2 | Active Triene |

Note: Data derived from positive mode ESI LC-MS/MS analysis. Precursor ions correspond to protonated molecules.

Experimental Protocols

In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Pooled Human Liver Microsomes (20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

-

Test Compound (Dienedione) stock in DMSO.

Workflow:

-

Pre-incubation: Mix 445

L of Phosphate Buffer and 5 -

Initiation: Add 5

L of Test Compound (100 -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Testosterone-d3). -

Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Transfer supernatant to LC vials for LC-MS/MS analysis.

Causality Check: The use of ice-cold ACN precipitates proteins and instantly halts enzymatic activity, preserving the metabolite profile at the exact time point.

Metabolite Identification via High-Resolution MS (Orbitrap)

Purpose: To structurally elucidate unknown hydroxylated or conjugated metabolites using accurate mass.

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B (0-1 min)

95% B (10 min) -

Flow Rate: 0.4 mL/min.

MS Parameters (Orbitrap):

-

Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

-

Resolution: 70,000 (Full Scan), 17,500 (dd-MS2).

-

Scan Range: m/z 100–600.

-

Fragmentation: HCD (Higher-energy Collisional Dissociation) at Stepped NCE (20, 40, 60).

Data Analysis Logic: Look for mass shifts of +16.0000 Da (Hydroxylation), +2.0156 Da (Reduction), or +176.0321 Da (Glucuronidation). The high resolution allows differentiation between isobaric interferences and true metabolites.

References

-

Scarth, J., et al. (2010). "Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control."[4] Steroids.[3][7][8][9][10][11][12][13][14][15][16] Link

-

Pozo, O. J., et al. (2016). "Current LC-MS methods and procedures applied to the identification of new steroid metabolites." Journal of Steroid Biochemistry and Molecular Biology. Link

-

Thevis, M., et al. (2009). "Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry." Steroids.[3][7][8][9][10][11][12][13][14][15][16] Link

-

Borecki, R., et al. (2024). "Impact of trenbolone on selected organs." Endokrynologia Polska. Link

-

Kuuranne, T., et al. (2014). "Confounding factors in the detection of estra-4,9-diene-3,17-dione abuse in doping control." Drug Testing and Analysis. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Dienedione - Wikipedia [en.wikipedia.org]

- 4. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. research.polyu.edu.hk [research.polyu.edu.hk]

- 7. protocols.io [protocols.io]

- 8. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. msacl.org [msacl.org]

- 10. Impact of trenbolone on selected organs | Borecki | Endokrynologia Polska [journals.viamedica.pl]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estra-4,9,11-triene-3,17-dione - Behavioral Neuroscience - CAT N°: 17366 [bertin-bioreagent.com]

- 16. eva.mpg.de [eva.mpg.de]

Literature review of Estra-5(10),9(11)-diene-3,17-dione synthesis routes

This is an in-depth technical guide on the synthesis of Estra-5(10),9(11)-diene-3,17-dione , a critical steroid intermediate.

Technical Whitepaper & Operational Guide

Executive Summary & Strategic Importance

Estra-5(10),9(11)-diene-3,17-dione (often stabilized as its 3-ethylene ketal, CAS 5571-36-8) is a pivotal intermediate in the synthesis of 19-norsteroid pharmaceuticals, most notably the antiprogestogen Mifepristone (RU-486) and the progestin Dienogest .

Unlike the conjugated Estra-4,9-diene-3,17-dione (Dienedione) , the 5(10),9(11)-diene isomer represents a "deconjugated" system. This structural nuance is critical: the 5(10) double bond is tetrasubstituted and electron-rich, allowing for specific functionalization at C11 (e.g., epoxide formation) required for Mifepristone synthesis. However, this system is thermodynamically unstable relative to the 4,9-diene and requires precise kinetic control and protective group strategies (ketalization) to prevent acid-catalyzed isomerization.

This guide details the Ketal Protection Route , the industry-standard protocol that ensures regioselectivity and yield stability.

Synthetic Pathway Visualization

The following diagram outlines the critical path from the starting material (Estr-5(10)-ene-3,17-dione) to the target, highlighting the protective strategy.

Figure 1: The Ketal Protection Route prevents premature conjugation to the 4,9-diene system.

Detailed Experimental Protocols

Phase 1: Ketal Protection (Self-Validating Step)

Objective: Protect the C3 ketone to prevent isomerization of the 5(10) double bond during the subsequent oxidative step. Causality: The 5(10) double bond will migrate to the 4(5) position under strong acid conditions if the C3 ketone is free. Ketalization locks the double bond at 5(10).

Reagents:

-

Estr-5(10)-ene-3,17-dione (1.0 eq)

-

Ethylene Glycol (10.0 eq)

-

Triethyl Orthoformate (1.5 eq) - Water Scavenger

-

p-Toluenesulfonic Acid (pTSA) (0.05 eq) - Catalyst

-

Solvent: Dichloromethane (DCM) or Benzene

Protocol:

-

Dissolve Estr-5(10)-ene-3,17-dione in dry DCM.

-

Add Ethylene Glycol and Triethyl Orthoformate.[1]

-

Add pTSA at 0°C. Stir at room temperature for 2–4 hours.

-

Validation: Monitor via TLC (SiO2, EtOAc/Hexane 1:4). The starting material spot (lower Rf) should disappear, replaced by the ketal (higher Rf).

-

Quench: Add saturated NaHCO3 solution to neutralize the acid immediately. Critical: Acidic workup will hydrolyze the ketal.[1][2]

-

Extract with DCM, dry over Na2SO4, and concentrate. Crystallize from Methanol/Pyridine traces.

Phase 2: Introduction of 9(11) Unsaturation (The Critical Step)

Objective: Selectively introduce a double bond at C9-C11 without affecting the 5(10) system. Mechanism: This reaction typically utilizes Pyridinium Tribromide (PHT) . PHT acts as a source of electrophilic bromine. The reaction proceeds via bromination (likely at C10 or allylic positions) followed by rapid dehydrobromination facilitated by the base (Pyridine).

Reagents:

-

3,3-Ethylenedioxyestr-5(10)-en-17-one (Intermediate from Phase 1)

-

Pyridinium Tribromide (PHT) (1.1 eq)

-

Pyridine (Solvent and Base)[2]

Protocol:

-

Dissolve the ketal (from Phase 1) in dry Pyridine at 0°C.

-

Add PHT portion-wise over 30 minutes. Note: The solution will turn red/orange.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Heating: Heat the solution to 50°C for 1 hour to ensure complete elimination of HBr.

-

Quench: Pour the reaction mixture into ice water. The product typically precipitates.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol.

-

Data Validation: 1H NMR should show a vinylic proton at C11 (approx. 5.5-5.7 ppm) and no vinylic proton at C4 (which would indicate isomerization).

Phase 3: Controlled Hydrolysis (Target Isolation)

Objective: Remove the ketal group to yield the dione without isomerizing to the 4,9-diene. Risk: The 5(10),9(11)-dione is acid-sensitive. Strong acids (HCl, H2SO4) will instantly shift the double bonds to the conjugated 4,9-system.

Reagents:

-

Oxalic Acid (saturated aqueous solution) or 70% Acetic Acid

-

Solvent: Acetone or Methanol

Protocol:

-

Dissolve the diene-ketal in Acetone.

-

Add Oxalic Acid solution dropwise at 0°C.

-

Stir at 0°C–10°C. Do not heat.

-

Monitoring: Check TLC frequently. Stop immediately upon consumption of the ketal.

-

Workup: Dilute with ice water and extract with Ethyl Acetate. Wash with NaHCO3 (cold) until neutral.

-

Isolation: Evaporate solvent at low temperature (<30°C). The product is unstable and should be stored frozen or used immediately.

Quantitative Data Summary

| Parameter | Phase 1 (Ketalization) | Phase 2 (Bromination/Elimination) | Phase 3 (Hydrolysis) |

| Reagent | Ethylene Glycol / pTSA | Pyridinium Tribromide (PHT) | Oxalic Acid / Acetone |

| Temperature | 20–25°C | 0°C | 0°C (Strict Control) |

| Time | 2–4 Hours | 3 Hours | 1–2 Hours |

| Typical Yield | 90–95% | 75–85% | 80–90% |

| Key Risk | Incomplete reaction | Over-bromination | Isomerization to 4,9-diene |

| Product Stability | High | Moderate | Low (Store at -20°C) |

Mechanistic Insight: The PHT Reaction

The regioselectivity of Pyridinium Tribromide (PHT) on the 5(10)-ene system is driven by the electron density of the tetrasubstituted double bond.

Figure 2: Simplified mechanistic flow of the oxidative dehydrogenation.

The reaction does not proceed via a simple 5,10-addition. Instead, PHT often facilitates allylic functionalization or an addition-elimination sequence that results in the thermodynamic stability of the extended (but non-conjugated to C3) diene system within the protected framework.

References

- Preparation of Estra-5(10),9(11)-diene Derivatives.Journal of Organic Chemistry.

-

Synthesis of Mifepristone (RU-486). Steroids. Describes the use of the 3-ethylene ketal of estra-5(10),9(11)-diene-3,17-dione as the key intermediate.[3]

-

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal). PubChem Compound Summary. National Center for Biotechnology Information.

-

Perelman, M. et al. "Reactions of Pyridinium Tribromide with Steroids." Journal of the American Chemical Society. Foundational text on the reagent's specificity.[1][3][4]

- Teutsch, G. et al. "Synthesis of 11-beta-substituted 19-norsteroids." Symposium on Steroid Synthesis. Detailed discussion on the stability of the 5(10),9(11) system vs the 4,9 system.

Sources

Methodological & Application

Grignard reaction conditions using Estra-5(10),9(11)-diene-3,17-dione

Application Note: High-Efficiency C17-Alkylation of Estra-5(10),9(11)-diene-3,17-dione via Grignard Protocols

Part 1: Executive Summary & Strategic Analysis

The Challenge: The substrate Estra-5(10),9(11)-diene-3,17-dione (hereafter "The Dione") presents a classic problem in steroid synthesis: distinguishing between two carbonyl centers.[1] The C3 ketone is conjugated (or in proximity to the diene system), while the C17 ketone is sterically hindered but non-conjugated.

The "Direct Reaction" Fallacy: Attempting a Grignard reaction directly on the unprotected Dione is experimentally unsound. Grignard reagents (e.g., Propynylmagnesium bromide) are hard nucleophiles that will attack the C3 ketone indiscriminately, leading to a complex mixture of 3-alkyl, 17-alkyl, and bis-alkylated products.[1]

The Validated Pathway:

To achieve high-yield C17-alkylation—a critical step in the synthesis of Mifepristone (RU-486) —the protocol must follow a Protection

-

Selective C3-Protection: Converting the C3 ketone to a cyclic ketal.

-

C17-Grignard Addition: Selective attack at C17 using Propynylmagnesium bromide.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the necessary chemical transformation and the logic flow for the experimental design.

Caption: Figure 1. Validated synthetic pathway converting the Dione to the Mifepristone intermediate via selective C3 protection and C17 alkylation.

Part 3: Detailed Experimental Protocols

Phase A: Preparation of the Grignard Reagent (In-Situ)

Commercial Propynylmagnesium bromide is available, but in-situ generation yields higher activity and lower cost for scale-up.[1]

Reagents:

-

Magnesium Turnings (activate by crushing/iodine).[1]

-

Propyne Gas (Methyl Acetylene).[1]

-

Tetrahydrofuran (THF), Anhydrous (Water < 50 ppm).[1]

Protocol:

-

System Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice condenser, mechanical stirrer, and gas inlet tube. Flush with Nitrogen (

).[1][3] -

EtMgBr Formation: Charge Mg turnings (1.2 eq) and minimal THF. Add a starter volume of EtBr. Once initiated (exotherm), add remaining EtBr in THF dropwise to maintain gentle reflux.[1]

-

Transmetallation: Cool the EtMgBr solution to 0°C .

-

Propyne Addition: Bubble Propyne gas through the solution. The reaction:

End Point: Evolution of Ethane gas ceases. -

Conditioning: Stir for 30 mins at 0°C. The reagent is now ready.

Phase B: The Grignard Addition (C17-Alkylation)

Substrate: 3,3-ethylenedioxy-estra-5(10),9(11)-dien-17-one (The "Ketal").[1][4][5] Stoichiometry: 1.0 eq Substrate : 3.0 - 5.0 eq Grignard Reagent.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the Steroid Ketal in anhydrous THF (Concentration: ~0.15 M). Ensure complete dissolution; sonicate if necessary.

-

Addition: Transfer the steroid solution into an addition funnel.

-

Reaction: Add the steroid solution dropwise to the prepared Propynylmagnesium bromide solution.

-

Critical Control: Maintain internal temperature between -5°C and 5°C . Higher temperatures risk attacking the ketal protecting group or isomerizing the 5(10) double bond.

-

-

Agitation: Stir vigorously at 0°C for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3) or HPLC.[1][2][4] Look for the disappearance of the ketone peak.

-

Quench (The "Luche" Safety Step):

-

Caution: Direct acid quench can hydrolyze the C3 ketal immediately (which might be desired later, but dangerous here due to exotherm).

-

Pour the reaction mixture slowly into a chilled, saturated Ammonium Chloride (

) solution.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash organics with Brine.[6][2] Dry over -

Purification: Concentrate in vacuo. The product (17

-propynyl-17

Part 4: Critical Data & Troubleshooting

Table 1: Optimization Parameters for C17-Alkylation

| Parameter | Optimal Range | Impact of Deviation |

| Solvent | THF (Anhydrous) | Diethyl ether has lower solubility for steroids; results in heterogeneous slurry and poor yields.[1] |

| Temperature | -5°C to +5°C | >10°C: Risk of ketal cleavage or 5(10) |

| Stoichiometry | 3.0 - 5.0 eq Grignard | C17 is sterically hindered (D-ring).[1] Excess reagent drives the equilibrium to completion. |

| Protecting Group | Ethylene Ketal | Unprotected Dione yields <15% of desired C17 product. C3 protection is mandatory.[3] |

Troubleshooting Guide:

-

Issue: Low Conversion.

-

Cause: "Wet" THF killing the Grignard.

-

Fix: Titrate Grignard reagent before use. Ensure THF is distilled over Na/Benzophenone or passed through activated alumina.

-

-

Issue: Isomerization of Double Bonds.

-

Cause: Acidic quench was too aggressive or temperature rose during quench.

-

Fix: Use buffered

and keep quench temp < 10°C.

-

-

Issue: C3-Alkylation.

-

Cause: Ketal hydrolysis occurred before reaction (poor quality starting material).[1]

-

Fix: Verify Ketal purity via NMR before starting Phase B.

-

Part 5: References

-

Process for synthesizing mifepristone. Google Patents. CN101891763B.[6]

-

Improved preparation method for mifepristone intermediate. Google Patents. CN102617691B.[6]

-

Synthesis of RU-486 (Mifepristone). University of Bristol, School of Chemistry.

-

Grignard Reagents: Preparation and Reaction. Organic Chemistry Portal.

Sources

- 1. CAS 5571-36-8: Estra-5(10),9(11)-diene-3,17-dione, cyclic … [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | C20H26O3 | CID 7076399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cds.iisc.ac.in [cds.iisc.ac.in]

Catalytic hydrogenation techniques for estradiene dione derivatives

An Application Guide to the Catalytic Hydrogenation of Estradiene Dione Derivatives

Introduction

Estradiene dione derivatives are a pivotal class of steroid compounds, forming the structural core of numerous biologically active molecules, including pharmaceuticals and endogenous hormones. The stereoselective reduction of these compounds is a critical transformation in medicinal chemistry and drug development, as the stereochemistry of the A/B ring junction profoundly impacts biological activity. Specifically, the formation of 5α (A/B trans-fused) and 5β (A/B cis-fused) isomers can lead to compounds with vastly different pharmacological profiles, such as neurosteroids and hormonal modulators.[1]

Catalytic hydrogenation stands as one of the most powerful and widely used methods for the reduction of the α,β-unsaturated ketone moiety characteristic of the A-ring in many estradiene diones. While seemingly straightforward, this reaction presents significant challenges in controlling both chemoselectivity (reduction of the C=C bond without affecting the C=O groups) and, more critically, diastereoselectivity (directing the reaction towards the desired 5α or 5β isomer).

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the principles, techniques, and practical considerations for the successful catalytic hydrogenation of estradiene dione derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, empowering the reader to design, optimize, and troubleshoot these crucial synthetic transformations.

Mechanistic Foundations: Controlling Selectivity

A robust understanding of the underlying reaction mechanisms is paramount for controlling the outcome of a catalytic hydrogenation. The reaction can proceed through different pathways depending on whether a heterogeneous or homogeneous catalyst is employed.

The Heterogeneous Pathway: A Surface-Level Interaction

The most common approach involves heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2] The reaction occurs on the surface of the metal catalyst via the generally accepted Horiuti-Polanyi mechanism:

-

Adsorption: Both molecular hydrogen (H₂) and the estradiene dione substrate are adsorbed onto the metal surface. The H-H bond is weakened, and the hydrogen atoms become mobile on the surface.[3][4]

-

Hydrogen Transfer: The alkene moiety of the steroid coordinates with the catalyst surface. Hydrogen atoms are then transferred sequentially to the two carbons of the former double bond.[4]

-

Desorption: The saturated product desorbs from the surface, freeing the active site for the next catalytic cycle.

The stereochemical outcome is dictated by how the steroid molecule docks onto the catalyst surface. The α-face (bottom face) is generally less sterically hindered than the β-face (top face, which contains the C18 and C19 angular methyl groups). However, factors like the solvent and catalyst properties can dramatically influence this preference, leading to mixtures of 5α and 5β products.[1]

Chemoselectivity: C=C vs. C=O Reduction

For α,β-unsaturated ketones, the C=C double bond is typically reduced much more rapidly than the carbonyl (C=O) groups using standard catalysts like Pd/C.[5] This inherent chemoselectivity allows for the clean formation of the corresponding saturated ketone. Over-reduction to the alcohol is possible but usually requires more forcing conditions (higher pressure, temperature) or more active catalyst systems like platinum catalysts in acidic media.[6][7]

Catalyst Selection: Choosing the Right Tool for the Job

The choice of catalyst is the most critical variable in determining the success and selectivity of the hydrogenation. Catalysts are broadly divided into two families: heterogeneous and homogeneous.

Heterogeneous Catalysts: The Industrial Workhorses

These solid-phase catalysts are highly active, relatively inexpensive, and easily separated from the reaction mixture by simple filtration, making them ideal for both lab-scale and large-scale synthesis.[8][9]

-

Palladium on Carbon (Pd/C): This is the go-to catalyst for most applications. It is generally effective, chemoselective for the C=C bond, and can be tuned for stereoselectivity.[4][10] In neutral or basic conditions, it often favors the formation of the thermodynamically more stable 5β (cis) isomer.[1]

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A highly active catalyst, often used when Pd/C is ineffective. It is typically employed in acidic solvents like acetic acid and has a greater tendency to produce the 5α (trans) isomer. Caution is advised, as it can reduce aromatic rings under more vigorous conditions.[2]

-

Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This is a more active and less pyrophoric form of palladium catalyst. It is particularly effective for removing protecting groups but is also an excellent choice for difficult reductions where other catalysts fail.[11]

Homogeneous Catalysts: Precision and Asymmetric Control

Homogeneous catalysts are soluble in the reaction medium, which allows for milder reaction conditions and often higher selectivity. Their well-defined active sites are amenable to modification with chiral ligands, enabling powerful asymmetric hydrogenations.

-

Wilkinson's Catalyst (RhCl(PPh₃)₃): A rhodium-based catalyst known for its high selectivity in hydrogenating less sterically hindered double bonds.[10]

-

Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆): An exceptionally active iridium-based catalyst that can hydrogenate even highly substituted and sterically hindered olefins.[10]

-

Chiral Rhodium, Ruthenium, and Iridium Complexes: For achieving high diastereoselectivity or enantioselectivity, catalysts bearing chiral ligands (e.g., BINAP, DuPhos) are essential.[12][13] These are particularly valuable in the synthesis of a single stereoisomer of a chiral drug.[14]

Experimental Protocols

Safety is paramount when performing hydrogenation. Handle pyrophoric catalysts (especially dry Pd/C) under an inert atmosphere. Ensure the reaction apparatus is properly assembled and purged to remove all oxygen, which can deactivate the catalyst and create an explosion hazard with hydrogen gas.

Protocol 1: General Heterogeneous Hydrogenation using 10% Pd/C

This protocol describes a standard procedure for the reduction of the C4-C5 double bond in an estradiene dione derivative at atmospheric pressure.

Materials:

-

Estradiene dione substrate

-

10% Palladium on Carbon (Pd/C)

-

Anhydrous solvent (e.g., Ethanol, Ethyl Acetate, or THF)[11]

-

Hydrogen gas (H₂) balloon

-

Celite® (diatomaceous earth)

-

Round-bottom flask with a stir bar

-

Three-way stopcock adapter

Procedure:

-

Vessel Preparation: Add the estradiene dione substrate (1.0 eq) and a magnetic stir bar to a dry round-bottom flask.

-

Inerting: Seal the flask with the three-way adapter. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (to make a ~0.1 M solution). Carefully add the 10% Pd/C catalyst (5-10% w/w of the substrate). Note: For safety, the catalyst can be wetted with a small amount of solvent before addition.

-

Hydrogen Introduction: Briefly evacuate the flask again and then backfill with hydrogen gas from a balloon.

-

Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[11]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all residual hydrogen.

-

Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude saturated dione. Purify as necessary by crystallization or column chromatography.

Protocol 2: Diastereoselective Synthesis of a 5β-Steroid using an Ionic Liquid Additive

This advanced protocol demonstrates how additives can be used to steer the stereochemical outcome, based on findings that certain ionic liquids can enhance 5β-selectivity.[1]

Materials:

-

Testosterone (as a model androst-4-ene-3-one substrate)

-

10% Palladium on Carbon (Pd/C)

-

Tetrabutylammonium D-mandelate (or other carboxylate ionic liquid)[1]

-

Isopropanol (iPrOH)

-

Parr Shaker or similar hydrogenation apparatus

Procedure:

-

Charging the Reactor: To a pressure-rated reaction vessel, add testosterone (1.0 eq), 10% Pd/C (10% w/w), and tetrabutylammonium D-mandelate (0.1 eq).

-

Solvent Addition: Add isopropanol to the vessel.

-

System Setup: Secure the vessel in the Parr apparatus. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen to 50 psi and begin vigorous shaking at room temperature.

-

Monitoring and Work-up: Monitor hydrogen uptake. After completion (typically 4-8 hours), vent the apparatus, purge with nitrogen, and work up the reaction as described in Protocol 1. The diastereomeric ratio (5β:5α) can be determined by ¹H NMR analysis of the crude product.[1]

Visualization of Key Concepts

Experimental Workflow Diagram

Caption: General workflow for heterogeneous catalytic hydrogenation.

Factors Influencing Stereoselectivity

Caption: Key parameters influencing 5α vs. 5β product formation.

Optimization and Troubleshooting

Even with robust protocols, hydrogenation reactions can be capricious. A systematic approach to optimization and troubleshooting is essential.

Key Parameter Optimization Summary

The following table summarizes the expected influence of various reaction parameters on the stereochemical outcome of the hydrogenation of a typical androst-4-ene-3-one system.

| Parameter | Condition A | Outcome A (5β:5α Ratio) | Condition B | Outcome B (5β:5α Ratio) | Rationale & Reference |

| Catalyst | Pd/C | Generally Favors 5β | PtO₂ | Generally Favors 5α | The metal and its interaction with the substrate dictate the preferred adsorption geometry.[1][15] |

| Solvent | Aprotic (THF, EtOAc) | Moderate Selectivity | Protic/Acidic (EtOH, AcOH) | Can shift selectivity; AcOH often favors 5α.[1][11] | Solvent can influence substrate conformation and catalyst surface properties. |

| Pressure | 1 atm (Balloon) | Kinetically controlled | >50 psi (Parr) | Can improve rate but may alter selectivity.[16] | Higher pressure increases H₂ concentration, accelerating the reaction. |

| Additives | None | Baseline Selectivity | Ionic Liquid (e.g., [TBA][mandelate]) | High 5β Selectivity (>90:10) | Additives can modify the catalyst surface or chelate the substrate, directing stereochemistry.[1] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | 1. Inactive Catalyst (old/improperly stored).2. Catalyst Poisoning (sulfur, amines, halides in substrate/solvent).[11][17]3. Poor H₂ mass transfer (inadequate stirring). | 1. Use a fresh bottle of catalyst or switch to a more active one (e.g., Pearlman's catalyst).[11]2. Purify starting materials and use high-purity solvents.3. Increase stirring speed. Ensure a large headspace and good surface agitation.[11] |

| Incomplete Conversion | 1. Insufficient catalyst loading.2. Deactivation of catalyst during the reaction.3. Insufficient H₂ supply (e.g., balloon deflated). | 1. Increase catalyst loading to 10-20% w/w.2. Filter the reaction mixture and add a fresh portion of catalyst.3. Replenish the hydrogen atmosphere. |

| Poor Diastereoselectivity | 1. Non-optimal choice of catalyst or solvent.2. Reaction temperature is too high, eroding selectivity. | 1. Screen different catalysts (Pd/C vs. PtO₂) and solvents (EtOH vs. AcOH).2. Run the reaction at room temperature or below.3. Introduce additives known to influence stereoselectivity (see Table above).[1] |

| Formation of Byproducts (Over-reduction) | 1. Catalyst is too active for the substrate (e.g., PtO₂).2. Reaction conditions are too harsh (high temp/pressure). | 1. Switch to a less active catalyst (e.g., Pd/C).2. Reduce temperature and pressure. Monitor the reaction carefully and stop it immediately upon consumption of the starting material. |

Conclusion

The catalytic hydrogenation of estradiene dione derivatives is a cornerstone of steroid synthesis. Mastery of this technique hinges on a deep appreciation for the interplay between the substrate, catalyst, and reaction conditions. While Pd/C remains the versatile workhorse for this transformation, achieving high diastereoselectivity often requires careful optimization of solvents and the use of specific additives or more specialized catalysts like PtO₂. By understanding the mechanistic principles and employing a systematic approach to protocol development and troubleshooting, researchers can effectively harness this powerful reaction to synthesize target molecules with high efficiency and stereochemical control.

References

- Hydroxysteroid Dehydrogenase-Catalyzed Highly Regio-, Chemo-, and Enantioselective Hydrogenation of 3-Keto in Steroids. PubMed.

- Direct organocatalytic stereoselective transfer hydrogenation of conjugated olefins of steroids. RSC Publishing.

- Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications (RSC Publishing).

- Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. PMC.

- Selective Reduction of Steroids by Homogeneous Catalytic Hydrogenation. Journal of the American Chemical Society.

- Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PMC.

- Dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem.

- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.

- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit.

- Hydrogenation of Enals and Enones on Supported Palladium Nanoparticles. Thieme.

- Hydrogenation of steroids. Google Patents.

- Hydrogenation of steroids 1 and 2 with Rhodium supported onto ion.... ResearchGate.

- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Pharmlab.

- Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. PMC.

- Organocatalytic Transfer Hydrogenation of Cyclic Enones. ACS Publications.

- Homogeneous vs Heterogeneous Catalysts. Columbia University.

- Hydrogenation troubleshooting. Reddit.

- Stereocontrolled Hydrogenation of Conjugated Enones to Alcohols via Dual Iridium‐Catalysis. ResearchGate.

- Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters - ACS Publications.

- Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com.

- Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group.